4-bromo-2-[(4S,5R)-3,4-dimethyl-5-phenyl-1,3-oxazolidin-2-yl]phenol
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Overview
Description
4-BROMO-2-[(4S,5R)-3,4-DIMETHYL-5-PHENYL-1,3-OXAZOLAN-2-YL]PHENOL is a complex organic compound that features a brominated phenol group and an oxazoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-2-[(4S,5R)-3,4-DIMETHYL-5-PHENYL-1,3-OXAZOLAN-2-YL]PHENOL typically involves multiple steps. One common method starts with the bromination of phenol to produce 4-bromophenol . This intermediate is then subjected to further reactions to introduce the oxazoline ring and other substituents. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and subsequent reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-2-[(4S,5R)-3,4-DIMETHYL-5-PHENYL-1,3-OXAZOLAN-2-YL]PHENOL can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form the corresponding phenol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution can introduce various functional groups.
Scientific Research Applications
4-BROMO-2-[(4S,5R)-3,4-DIMETHYL-5-PHENYL-1,3-OXAZOLAN-2-YL]PHENOL has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study enzyme interactions and protein-ligand binding.
Industry: It can be used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 4-BROMO-2-[(4S,5R)-3,4-DIMETHYL-5-PHENYL-1,3-OXAZOLAN-2-YL]PHENOL exerts its effects involves interactions with specific molecular targets. The phenol group can form hydrogen bonds with proteins, while the oxazoline ring can interact with enzymes. These interactions can modulate biological pathways and lead to various effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenol: A simpler compound with similar brominated phenol structure.
2,4-Dibromophenol: Contains two bromine atoms on the phenol ring.
4-Bromo-2,5-dimethoxyphenethylamine: A compound with a different functional group arrangement.
Uniqueness
4-BROMO-2-[(4S,5R)-3,4-DIMETHYL-5-PHENYL-1,3-OXAZOLAN-2-YL]PHENOL is unique due to the presence of the oxazoline ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H18BrNO2 |
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Molecular Weight |
348.2 g/mol |
IUPAC Name |
4-bromo-2-[(4S,5R)-3,4-dimethyl-5-phenyl-1,3-oxazolidin-2-yl]phenol |
InChI |
InChI=1S/C17H18BrNO2/c1-11-16(12-6-4-3-5-7-12)21-17(19(11)2)14-10-13(18)8-9-15(14)20/h3-11,16-17,20H,1-2H3/t11-,16-,17?/m0/s1 |
InChI Key |
USLVDHPPHHAWNG-BBYUFZDTSA-N |
Isomeric SMILES |
C[C@H]1[C@H](OC(N1C)C2=C(C=CC(=C2)Br)O)C3=CC=CC=C3 |
Canonical SMILES |
CC1C(OC(N1C)C2=C(C=CC(=C2)Br)O)C3=CC=CC=C3 |
Origin of Product |
United States |
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